molecular formula C19H19N5O5S2 B4564961 N-(4-{[(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B4564961
M. Wt: 461.5 g/mol
InChI Key: MQHZDMVKKFGZOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide is a useful research compound. Its molecular formula is C19H19N5O5S2 and its molecular weight is 461.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 461.08276107 g/mol and the complexity rating of the compound is 808. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Herbicide Development

One significant application of related pyrimidinyl compounds is in the development of herbicides targeting acetohydroxyacid synthase (AHAS), an enzyme crucial for branched-chain amino acid biosynthesis in plants. Research by Yan-Zhen He et al. (2007) presents a comprehensive study integrating molecular docking, comparative molecular field analysis (CoMFA), comparative molecular similarity indices analysis (CoMSIA), and density functional theory (DFT) calculations to understand the bioactive conformation of pyrimidinylthiobenzoates, a class of herbicides. This work provides insights into the binding mode of herbicidal pyrimidinylthiobenzoates and the design of new derivatives based on the established 3D-QSAR models, demonstrating the compound's utility in agricultural chemistry (Yan-Zhen He et al., 2007).

Antimicrobial Activities

The compound has also been explored for its antimicrobial potential. A study reported by J. Obaleye et al. (2008) on the crystal structure of a related compound, dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II), reveals moderate growth inhibition of several bacteria in vitro. This suggests that derivatives of N-(4-{[(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide could serve as templates for developing new antibacterial agents (J. Obaleye et al., 2008).

Material Science

In the realm of material science, this chemical framework has been utilized in the synthesis of novel polymers with potential applications ranging from optically active materials to drug delivery systems. Research by A. Hajipour et al. (2009) details the synthesis and characterization of new optically active poly(azo-ester-imide)s, highlighting the role of such compounds in creating polymers with good inherent viscosities, optical activities, and thermal stabilities. This underscores the versatility of the compound's derivatives in contributing to advancements in polymer chemistry (A. Hajipour et al., 2009).

Properties

IUPAC Name

N-[4-[[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O5S2/c1-13-11-12-20-19(21-13)24-31(28,29)18-9-5-16(6-10-18)23-30(26,27)17-7-3-15(4-8-17)22-14(2)25/h3-12,23H,1-2H3,(H,22,25)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHZDMVKKFGZOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide
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N-(4-{[(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide
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N-(4-{[(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide
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N-(4-{[(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide
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N-(4-{[(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide
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N-(4-{[(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]sulfonyl}phenyl)acetamide

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